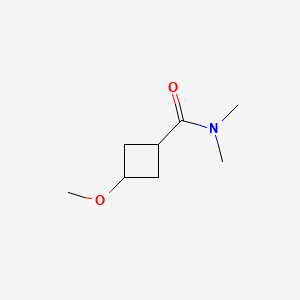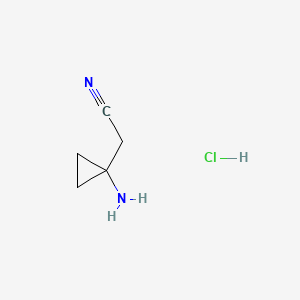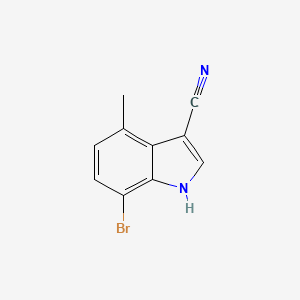![molecular formula C34H50P2 B6604371 dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane CAS No. 153725-05-4](/img/structure/B6604371.png)
dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane, also known as DCHP, is an organophosphane compound that has been studied for its potential applications in organic synthesis and as a ligand for transition metal complexes. This compound is of particular interest due to its unique structure, which contains two cyclohexyl rings connected by a phosphanyl group. DCHP has been found to be a useful reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. Additionally, DCHP has been used as a ligand for transition metal complexes, allowing for the formation of novel organometallic compounds.
科学的研究の応用
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand for transition metal complexes. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has also been used in the synthesis of a variety of organometallic compounds.
作用機序
The mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is not well understood. However, it is believed that dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane acts as a Lewis acid, which can facilitate the formation of a variety of organometallic compounds. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane are not well understood. However, it is believed that dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane may have some beneficial effects on the body, as it has been found to have antioxidant and anti-inflammatory properties. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
実験室実験の利点と制限
The advantages of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its ability to act as a Lewis acid, its ability to act as a nucleophile, and its ability to facilitate the formation of a variety of organometallic compounds. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is relatively inexpensive and easy to obtain. The limitations of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its potential toxicity and the fact that it is not very soluble in water.
将来の方向性
The potential future directions of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane research include further exploration of its potential applications in organic synthesis and as a ligand for transition metal complexes. Additionally, further research into the biochemical and physiological effects of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could be beneficial. Additionally, further research into the mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could lead to the development of more efficient and effective synthetic methods. Finally, further research into the potential toxicity of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could be beneficial.
合成法
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane can be synthesized using a variety of methods, including the Wittig reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Wittig reaction is the most commonly used method for dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane synthesis. This method involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as potassium tert-butoxide. The Sonogashira coupling reaction involves the coupling of an aryl halide with an organometallic compound, such as a palladium-catalyzed reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an alkyl halide and an organometallic compound.
特性
IUPAC Name |
dicyclohexyl-(8-dicyclohexylphosphanylnaphthalen-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h13-16,25-26,28-31H,1-12,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRWNNLDWBPGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C(=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
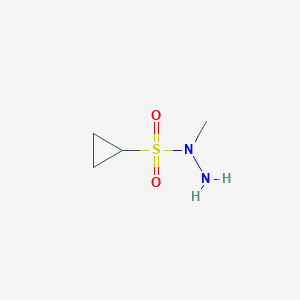
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)


![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
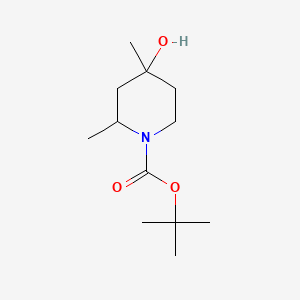
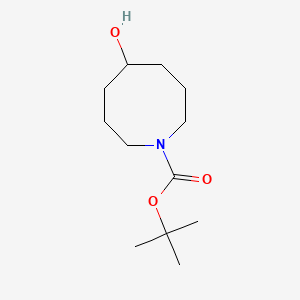
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
